Acid-apeg8-acid n-c3-maleimide
Overview
Description
“Acid-apeg8-acid n-c3-maleimide” is a compound that seems to be related to maleimides . Maleimides are chemical compounds that are important building blocks in organic synthesis . They are derivatives of maleic acid and imide, and they can react with sulfhydryl groups . The compound “Acid-apeg8-acid n-c3-maleimide” has a molecular weight of 664.70 .
Synthesis Analysis
The synthesis of maleimides and their derivatives often involves the treatment of maleic anhydride with amines followed by dehydration . A special feature of the reactivity of maleimides is their susceptibility to additions across the double bond either by Michael additions or via Diels-Alder reactions .Chemical Reactions Analysis
Maleimides are known to react with thiols via a Michael addition reaction . In a one-pot thiol–amine bioconjugation to maleimides, aminothiomaleimides can be generated extremely efficiently .Scientific Research Applications
Biological Activity
- Field : Biochemistry
- Application : Maleimide derivatives are known to exhibit various types of biological activity. They have been identified as highly active inhibitors of various enzymes, such as protein kinases that play a key role in intracellular signaling pathways in all living organisms .
- Methods : The basic function of protein kinases involves phosphate group transfer from an ATP molecule to a serine, threonine, or tyrosine hydroxy group in a target protein .
- Results : Disruptions in cellular signaling cascades may lead to the development of serious health conditions in humans, such as oncological and cardiovascular diseases, diabetes, schizophrenia, as well as disorders of the immune system .
Synthesis of Substituted N-phenylmaleimides
- Field : Organic Chemistry
- Application : Substituted N-phenylmaleimides are a class of very expensive precursors of considerable interest due to their biological properties and use as intermediates in synthesis .
- Methods : The synthesis described produces a substituted N-phenylmaleimide in two steps from maleic anhydride and a substituted aniline followed by its Diels–Alder reaction with 2,5-dimethylfuran .
- Results : The experiment exposes students to the green chemistry principles of atom economy, use of safer chemicals, design for energy efficiency, waste reduction, and inherently safer chemistry for accident prevention .
Hydrogel Applications
- Field : Regenerative Medicine and Tissue Engineering
- Application : Hydrogels have played a significant role in many applications of regenerative medicine and tissue engineering due to their versatile properties in realizing design and functional requirements .
Synthesis of 3,4-Disubstituted Maleimides
- Field : Organic Chemistry
- Application : This review is devoted to methods for the synthesis of 3,4-disubstituted maleimides – compounds that often show pronounced biological activity .
- Methods : The review offers a classification of synthetic methods, presents a comparative analysis of various approaches while describing their advantages and drawbacks .
- Results : The areas of practical applications are indicated for several 3,4-disubstituted maleimide derivatives in the role of pharmaceutical agents or reactive dyes .
Thiol Modification and Detection
- Field : Biochemistry
- Application : Maleimides are excellent reagents for thiol-selective modification, quantitation, and analysis .
- Methods : In this reaction, the thiol is added across the double bond of the maleimide to yield a thioether .
- Results : Applications of these fluorescent and chromophoric analogs of N-ethylmaleimide (NEM) strongly overlap those of iodoacetamides .
Nanoparticle Surface Engineering
Safety And Hazards
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O15/c32-25(3-6-31-26(33)1-2-27(31)34)30(7-11-41-15-19-45-23-21-43-17-13-39-9-4-28(35)36)8-12-42-16-20-46-24-22-44-18-14-40-10-5-29(37)38/h1-2H,3-24H2,(H,35,36)(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUVDGNGWRGLFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N2O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901105139 | |
Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901105139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Mal-N-bis(PEG4-acid) | |
CAS RN |
2100306-52-1 | |
Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901105139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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